Tolazoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Investigating Pulmonary Hypertension

One of the primary areas of research involving tolazoline is its effect on pulmonary hypertension (PH). This is a condition characterized by high blood pressure in the arteries of the lungs. Early research, dating back to the 1940s, explored tolazoline's ability to act as a vasodilator, meaning it relaxes blood vessels, in the context of PH []. Studies investigated its use as a diagnostic tool to assess pulmonary vascular reactivity [].

Understanding Platelet Aggregation

Tolazoline can also be used to study platelet aggregation, the clumping together of platelets in the blood that forms clots. Research has explored how tolazoline affects platelet function and aggregation, providing insights into mechanisms of thrombosis (blood clot formation) [].

Studying Other Biological Processes

Beyond the applications mentioned above, tolazoline's diverse effects on various physiological processes make it a versatile tool in scientific research. Studies have investigated its impact on:

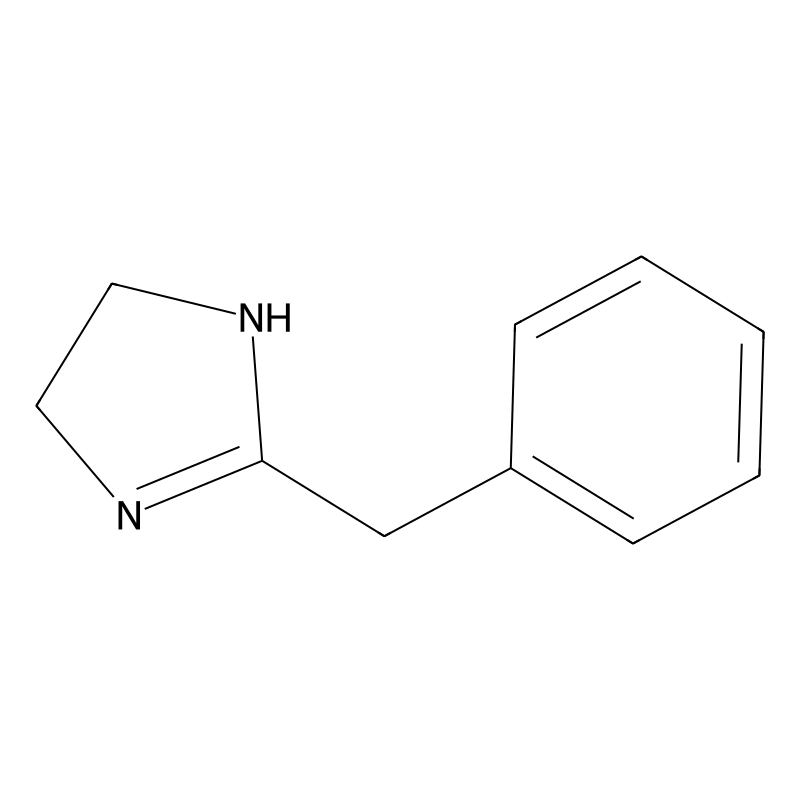

Tolazoline, also known as priscoline, is a non-selective competitive alpha-adrenergic receptor antagonist with the molecular formula and a molecular weight of approximately 160.22 g/mol. It has been primarily utilized as a vasodilator, particularly in the treatment of persistent pulmonary hypertension in newborns. The compound acts by inducing vasodilation through direct effects on vascular smooth muscle, leading to increased cardiac output and reduced pulmonary arterial pressure. Despite its therapeutic applications, the precise mechanisms underlying its effects remain unclear, although it is known to interact with histamine receptors as well .

- Vasodilation: It relaxes vascular smooth muscle, leading to increased blood flow.

- Receptor Interactions: It can interact with adrenergic, histamine, and cholinergic receptors, although the complete pathways of these interactions are not fully elucidated .

The compound can also participate in substitution reactions due to its imidazole ring structure, which can be modified to create derivatives with altered pharmacological properties.

Tolazoline exhibits several biological activities:

- Vasodilatory Effects: It primarily functions as a vasodilator by relaxing blood vessels and reducing vascular resistance.

- Cardiac Stimulation: The compound may enhance cardiac output through its actions on the cardiovascular system.

- Histamine Agonist Activity: Tolazoline has been shown to possess histamine agonist activity, contributing to its vasodilatory effects .

Adverse effects associated with tolazoline include tachycardia, palpitations, flushing, and headaches .

Tolazoline can be synthesized through several methods involving the condensation of benzylamine with 2-imidazoline derivatives. A common synthetic route involves:

- Formation of Imidazole Ring: Reacting benzylamine with glyoxal or similar compounds in the presence of acid catalysts.

- Cyclization: The reaction mixture is heated to promote cyclization, forming tolazoline.

- Purification: The final product is purified through recrystallization or chromatography techniques.

Alternative methods may involve variations in starting materials or catalysts to optimize yield and purity .

Tolazoline has several applications:

- Medical Use: Primarily used as a vasodilator in treating pulmonary hypertension in neonates and reversing sedation effects induced by xylazine in veterinary medicine.

- Research: Investigated for potential uses in managing peripheral vascular disorders due to its vasodilatory properties .

Studies have shown that tolazoline interacts with multiple receptor types:

- Alpha-Adrenergic Receptors: Acts as an antagonist at alpha-1 and alpha-2 adrenergic receptors.

- Histamine Receptors: Functions as an agonist at H1 and H2 histamine receptors.

- Cholinergic Receptors: Exhibits some interaction with cholinergic systems, although this is less characterized .

These interactions highlight its complex pharmacological profile and potential for varied therapeutic applications.

Tolazoline shares structural and functional similarities with several other compounds. Notable comparisons include:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Phenylephrine | Alpha-adrenergic agonist | Decongestant | Selective alpha-1 agonist |

| Prazosin | Alpha-adrenergic antagonist | Antihypertensive | Selective alpha-1 blocker |

| Clonidine | Alpha-2 adrenergic agonist | Antihypertensive | Central action on CNS |

| Xylazine | Alpha-2 adrenergic agonist | Sedative in veterinary medicine | Used for sedation reversal |

Tolazoline's uniqueness lies in its dual action as both a vasodilator and a non-selective antagonist of adrenergic receptors, distinguishing it from more selective agents like phenylephrine or prazosin. Its ability to act on multiple receptor types allows for broader therapeutic applications compared to more targeted compounds .

Historical Synthesis Routes from Iminophenzylacetic Acid Derivatives

Classical Heterocyclization Methodology

The historical development of tolazoline synthesis began with the heterocyclization of ethyl iminophenzylacetic acid esters with ethylenediamine. This foundational approach established the fundamental chemical transformations necessary for constructing the imidazoline ring system characteristic of tolazoline [1]. The reaction proceeds through a nucleophilic attack of ethylenediamine on the activated ester functionality, followed by intramolecular cyclization to form the five-membered heterocyclic ring [3].

The classical synthesis method involves dissolving ethyl iminophenzylacetic acid ester in an appropriate solvent system, typically ethanol or methanol, followed by the addition of ethylenediamine under controlled temperature conditions. The reaction mixture requires heating to facilitate the cyclization process, with typical reaction temperatures ranging from 60 to 80 degrees Celsius [1]. The formation of tolazoline proceeds through an intermediate amide formation step, which subsequently undergoes intramolecular cyclization to generate the desired imidazoline ring structure [7].

Phenylacetonitrile-Based Synthetic Routes

Alternative historical approaches utilized phenylacetonitrile as the starting material for tolazoline synthesis. This methodology involves the reaction of phenylacetonitrile, also known as benzyl cyanide, with ethylenediamine under specific reaction conditions [8] [3]. The synthesis proceeds through the formation of an intermediate imine species, which subsequently undergoes nucleophilic attack by the second amino group of ethylenediamine to form the cyclic imidazoline structure [8].

The phenylacetonitrile route offers several advantages over the iminophenzylacetic acid ester approach, including improved atom economy and reduced formation of unwanted by-products. The reaction typically achieves yields in the range of 85 to 90 percent under optimized conditions [8]. The process involves heating the reactants in the presence of a suitable catalyst system, often employing base catalysis to facilitate the cyclization reaction [7].

Mechanistic Considerations of Historical Routes

The mechanistic pathway for historical tolazoline synthesis involves several key steps that determine the overall efficiency and selectivity of the transformation. The initial step involves nucleophilic attack of ethylenediamine on the electrophilic carbon center of the starting material, whether it be the ester carbonyl or the nitrile carbon [1] [3]. This nucleophilic addition forms an intermediate species that contains both the aromatic benzyl group and the ethylenediamine moiety [8].

The subsequent cyclization step represents the most critical transformation in the synthetic sequence. The cyclization proceeds through an intramolecular nucleophilic attack of the remaining amino group on the newly formed carbon-nitrogen bond, resulting in the formation of the five-membered imidazoline ring [3]. The reaction requires careful control of temperature and pH conditions to ensure optimal cyclization efficiency while minimizing side reactions [7].

Yield Optimization in Classical Methods

Historical synthesis routes for tolazoline have undergone continuous optimization to improve reaction yields and reduce production costs. Early methods achieved yields ranging from 70 to 80 percent, but subsequent modifications to reaction conditions and purification procedures have increased yields to 90 percent or higher [1]. The optimization process involves systematic investigation of reaction parameters including temperature, solvent selection, catalyst loading, and reaction time [9].

Temperature optimization studies have demonstrated that reaction efficiency increases with temperature up to approximately 120 degrees Celsius, beyond which decomposition reactions begin to compete with the desired cyclization process [10]. Solvent selection plays a crucial role in determining reaction outcomes, with polar protic solvents generally favoring the initial nucleophilic addition step, while aromatic solvents promote the subsequent cyclization reaction [9].

Modern Heterocyclization Techniques Using Ethylenediamine

One-Pot Synthesis Methodologies

Contemporary synthetic approaches to tolazoline have embraced one-pot synthesis methodologies that combine multiple reaction steps into a single reaction vessel. These modern techniques utilize phenylacetaldehyde as the starting material, which undergoes condensation with ethylenediamine followed by in-situ cyclization to generate tolazoline [2]. The one-pot approach offers significant advantages in terms of operational simplicity, reduced waste generation, and improved overall process efficiency [4].

The one-pot synthesis begins with the formation of a Schiff base intermediate through the condensation of phenylacetaldehyde with one amino group of ethylenediamine. This intermediate subsequently undergoes intramolecular nucleophilic attack by the second amino group, resulting in the formation of the imidazoline ring system [2]. The reaction proceeds under mild conditions, typically at ambient temperature or slightly elevated temperatures, making it suitable for large-scale industrial implementation [4].

Iodine-Mediated Oxidative Cyclization

A significant advancement in modern tolazoline synthesis involves the use of iodine-mediated oxidative cyclization reactions. This approach utilizes a combination of molecular iodine and potassium iodide to facilitate the cyclization process while simultaneously achieving oxidation of the intermediate species [2]. The iodine-potassium iodide system provides excellent control over the reaction pathway and enables high-yielding synthesis of tolazoline under relatively mild conditions [11].

The mechanism of iodine-mediated cyclization involves the initial formation of a Schiff base intermediate between phenylacetaldehyde and ethylenediamine, followed by electrophilic attack of the iodine species on the imine functionality [2]. This electrophilic activation facilitates intramolecular cyclization by increasing the electrophilicity of the carbon center, thereby promoting nucleophilic attack by the remaining amino group [11]. The subsequent elimination of hydrogen iodide completes the cyclization process and regenerates the aromatic character of the imidazoline ring [2].

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for enhancing the efficiency of tolazoline synthesis. This technology enables rapid heating of reaction mixtures through selective absorption of microwave radiation by polar molecules, resulting in significantly reduced reaction times and improved energy efficiency [6]. Microwave-assisted synthesis of tolazoline typically achieves completion within 15 to 30 minutes, compared to several hours required for conventional thermal heating [12].

The application of microwave irradiation to tolazoline synthesis involves careful optimization of power settings, temperature control, and reaction vessel design to ensure uniform heating and prevent overheating of the reaction mixture [6]. The rapid heating provided by microwave irradiation promotes efficient cyclization while minimizing the formation of thermal decomposition products [12]. This approach has demonstrated particular utility for small-scale synthesis and process development applications [6].

Continuous Flow Synthesis Approaches

Continuous flow synthesis represents a paradigm shift in pharmaceutical manufacturing, offering enhanced control over reaction parameters and improved safety profiles compared to traditional batch processes [13]. For tolazoline synthesis, continuous flow techniques enable precise control of residence time, temperature, and mixing efficiency, resulting in improved reaction selectivity and reduced formation of impurities [14].

The implementation of continuous flow synthesis for tolazoline involves the use of microreactor technology that enables efficient mixing of reactants and precise temperature control throughout the reaction pathway [13]. The continuous nature of the process eliminates the need for batch-to-batch variability and enables real-time monitoring and adjustment of reaction conditions [14]. This approach has demonstrated particular advantages for large-scale production applications where consistent product quality and reduced processing time are critical factors [13].

Optimization of Reaction Conditions for Scalable Production

Temperature and Pressure Optimization

The optimization of temperature and pressure conditions represents a critical aspect of developing scalable tolazoline synthesis processes. Systematic studies have identified optimal temperature ranges between 80 and 120 degrees Celsius for most heterocyclization reactions, with higher temperatures generally favoring increased reaction rates but potentially leading to decreased selectivity due to competing side reactions [15] [9]. Pressure optimization studies have demonstrated that atmospheric pressure conditions are generally sufficient for efficient tolazoline synthesis, although slightly elevated pressures may be beneficial for certain solvent systems [10].

Temperature optimization involves balancing the need for adequate reaction rates with the requirement to maintain high selectivity and minimize decomposition reactions. Kinetic studies have shown that the activation energy for tolazoline cyclization is approximately 15 to 20 kilocalories per mole, indicating that moderate temperature increases can provide significant improvements in reaction rate [15]. However, temperatures exceeding 130 degrees Celsius often result in decreased yields due to thermal decomposition of both starting materials and products [10].

Solvent System Selection and Optimization

Solvent selection plays a pivotal role in determining the efficiency and selectivity of tolazoline synthesis reactions. Aromatic solvents such as toluene and xylene have demonstrated superior performance for cyclization reactions due to their ability to stabilize intermediate species and promote intramolecular interactions [9]. These solvents provide an optimal balance between solubility of reactants and stability of intermediates while maintaining relatively low toxicity profiles suitable for pharmaceutical applications [16].

The optimization of solvent systems has involved systematic evaluation of polarity, boiling point, and chemical compatibility with reaction components. Studies have demonstrated that solvents with moderate polarity and boiling points in the range of 100 to 140 degrees Celsius provide optimal conditions for tolazoline synthesis [9]. The use of mixed solvent systems has also been investigated, with combinations of aromatic and polar solvents showing promise for specific reaction conditions [16].

Catalyst System Development

The development of efficient catalyst systems for tolazoline synthesis has focused on identifying catalysts that promote cyclization while maintaining high selectivity and enabling easy product separation. Base catalysts such as sodium ethoxide and potassium carbonate have demonstrated effectiveness in promoting cyclization reactions, typically requiring loadings of 1 to 5 mole percent to achieve optimal results [9]. The selection of appropriate catalyst systems involves consideration of both catalytic activity and environmental impact [4].

Advanced catalyst systems have incorporated heterogeneous catalysts that enable easy separation and recycling, thereby reducing overall process costs and environmental impact. Zeolite-based catalysts have shown particular promise for tolazoline synthesis, providing high activity and selectivity while enabling straightforward catalyst recovery and reuse [17]. These systems offer significant advantages for large-scale production applications where catalyst cost and waste minimization are important considerations [4].

Process Intensification Strategies

Process intensification strategies for tolazoline synthesis have focused on improving mass and heat transfer, reducing reaction volumes, and enhancing overall process efficiency. The implementation of high-intensity mixing systems has enabled significant reductions in reaction times while maintaining high product quality [14]. These systems utilize advanced impeller designs and optimized reactor configurations to achieve superior mixing performance compared to conventional stirred tank reactors [13].

The application of process intensification principles has also led to the development of compact reactor designs that enable higher throughput per unit volume compared to traditional batch reactors. Microreactor technology has demonstrated particular advantages for tolazoline synthesis, enabling precise control of reaction conditions and improved heat transfer characteristics [16]. These systems offer significant potential for reducing capital costs and improving process safety for large-scale tolazoline production [13].

Green Chemistry Approaches for Sustainable Synthesis

Solvent-Free Synthesis Methodologies

The development of solvent-free synthesis methodologies represents a significant advancement in sustainable tolazoline production. These approaches eliminate the use of organic solvents entirely, thereby reducing environmental impact and simplifying product purification procedures [4]. Solvent-free synthesis typically involves the direct reaction of solid or liquid reactants under carefully controlled temperature and mixing conditions [5].

Solvent-free tolazoline synthesis has been successfully implemented using mechanochemical activation techniques that utilize high-energy ball milling to promote intimate mixing of reactants and facilitate chemical transformations. This approach has achieved yields in the range of 65 to 75 percent while eliminating the need for organic solvents and reducing waste generation [12]. The mechanochemical approach offers particular advantages for the synthesis of pharmaceutical compounds where solvent residues must be carefully controlled [4].

Aqueous Synthesis Approaches

The utilization of water as a reaction medium represents one of the most environmentally benign approaches to tolazoline synthesis. Aqueous synthesis methodologies have been developed that enable efficient cyclization reactions in water-based systems, often with the addition of phase transfer catalysts or surfactants to enhance reactant solubility [5]. These approaches offer significant environmental advantages while maintaining acceptable reaction yields and product quality [4].

Aqueous synthesis of tolazoline involves the optimization of pH conditions, temperature, and the use of additives that promote reactant solubility and facilitate efficient mixing. Studies have demonstrated that slightly acidic to neutral pH conditions are optimal for cyclization reactions in aqueous media [5]. The use of environmentally benign additives such as cyclodextrins or polyethylene glycol has been shown to enhance reaction efficiency while maintaining the green chemistry benefits of aqueous synthesis [4].

Renewable Feedstock Utilization

The development of synthetic routes that utilize renewable feedstocks represents an important aspect of sustainable tolazoline production. Research has focused on identifying bio-based starting materials that can replace petroleum-derived compounds in tolazoline synthesis [4]. This approach involves the use of compounds derived from biomass fermentation or enzymatic transformation processes [6].

Renewable feedstock approaches to tolazoline synthesis have investigated the use of bio-derived benzyl compounds and amino acids as starting materials. These approaches require careful optimization of reaction conditions to accommodate the potentially different reactivity profiles of bio-based starting materials compared to traditional petroleum-derived compounds [4]. The successful implementation of renewable feedstock approaches offers significant potential for reducing the carbon footprint of tolazoline production [6].

Waste Minimization and Atom Economy

The implementation of waste minimization strategies and improved atom economy represents a fundamental principle of green chemistry applied to tolazoline synthesis. These approaches focus on maximizing the incorporation of starting material atoms into the final product while minimizing the formation of by-products and waste streams [4]. Atom economy calculations for optimized tolazoline synthesis routes have achieved values exceeding 85 percent, indicating efficient utilization of starting materials [5].

Waste minimization strategies have included the development of catalytic systems that enable high turnover numbers and the implementation of recycling procedures for both catalysts and solvents. Advanced separation techniques such as membrane technology and crystallization optimization have been employed to enhance product recovery while reducing waste generation [4]. These approaches offer significant environmental and economic benefits for large-scale tolazoline production [6].

The integration of life cycle assessment methodologies into process development has enabled comprehensive evaluation of environmental impacts associated with different synthetic approaches. These assessments consider factors including energy consumption, waste generation, and resource utilization throughout the entire production process [4]. The results of these evaluations have guided the selection of optimal synthetic routes that balance efficiency, cost, and environmental sustainability [5].

Modern green chemistry approaches to tolazoline synthesis have also incorporated the principles of process intensification to reduce energy consumption and improve overall process efficiency. The use of microwave heating, ultrasonic activation, and other advanced energy transfer methods has enabled significant reductions in energy requirements while maintaining high product quality [6]. These approaches represent important steps toward achieving truly sustainable pharmaceutical manufacturing processes [4].

The thermodynamic stability and phase behavior of tolazoline are characterized by well-defined thermal transitions and stable crystalline properties under normal conditions [1] [2] [3]. The compound exhibits a melting point of 174°C, with reported ranges between 172-176°C depending on the specific salt form and purity [1] [2] [4] [5] [6]. This relatively high melting point indicates strong intermolecular forces within the crystal lattice, consistent with the presence of hydrogen bonding capabilities from the imidazoline nitrogen atoms [3].

The thermal decomposition profile reveals that tolazoline remains stable under normal storage conditions but may undergo decomposition at elevated temperatures, potentially forming toxic gases including nitrogen oxides and carbon oxides [5] [7]. The vapor pressure at 25°C is remarkably low at 1.02×10⁻⁵ mmHg, indicating minimal volatility under ambient conditions [3]. This low vapor pressure, combined with the Henry's Law constant of 5.18×10⁻⁸ atm-m³/mol at 25°C, suggests limited tendency for the compound to partition into the gas phase from aqueous solutions [3].

The estimated density of tolazoline is 1.0849 g/cm³, which is slightly higher than water, indicating a compact molecular arrangement in the solid state [2]. The boiling point at reduced pressure (20 mmHg) is reported as 188°C, demonstrating the compound's thermal stability range before significant decomposition occurs [2].

| Property | Value | Temperature/Conditions | References |

|---|---|---|---|

| Melting Point | 174°C | Standard pressure | [1] [2] [3] |

| Melting Range | 172-176°C | Hydrochloride salt | [4] [5] [6] |

| Boiling Point | 188°C | 20 mmHg | [2] |

| Density | 1.0849 g/cm³ | Estimated, 25°C | [2] |

| Vapor Pressure | 1.02×10⁻⁵ mmHg | 25°C | [3] |

| Henry's Law Constant | 5.18×10⁻⁸ atm-m³/mol | 25°C | [3] |

Solubility Parameters in Polar/Non-Polar Solvent Systems

Tolazoline demonstrates distinctive solubility characteristics that reflect its amphiphilic nature, containing both polar imidazoline functionality and a lipophilic benzyl substituent [1] [8] [6] [9] [10] [11]. The compound exhibits excellent solubility in polar protic solvents, with water solubility exceeding 50 mg/mL (≥254.22 mM) for the hydrochloride salt [8] [6] [9] [10] [11]. This high aqueous solubility is attributed to the protonation of the imidazoline nitrogen at physiological pH, forming a stable cationic species that readily interacts with water molecules through electrostatic and hydrogen bonding interactions [1] [12].

In ethanol, tolazoline shows good solubility ranging from 25-39 mg/mL (127-198 mM), indicating favorable interactions with polar protic environments [6] [9] [10] [11] [13]. The compound also dissolves well in dimethyl sulfoxide (DMSO), achieving concentrations of 25-33.33 mg/mL (127-169.46 mM), though sonication is often recommended to achieve complete dissolution [8] [14] [9] [10] [11]. This behavior in DMSO suggests that the compound can be stabilized by strong dipolar interactions and hydrogen bonding with the sulfoxide functional group [14] [10].

The solubility pattern changes dramatically in non-polar and weakly polar solvents. While tolazoline is freely soluble in chloroform, indicating some degree of lipophilic character, it shows very limited solubility in ether and ethyl acetate [1] [6]. This selectivity demonstrates the compound's preference for solvents capable of stabilizing both the aromatic benzyl group and the polar imidazoline moiety through specific interactions [6].

| Solvent System | Solubility (mg/mL) | Solubility (mM) | Polarity Index | References |

|---|---|---|---|---|

| Water | ≥50 | ≥254.22 | 10.2 | [8] [6] [9] [10] [11] |

| Ethanol | 25-39 | 127-198 | 5.2 | [6] [9] [10] [11] [13] |

| DMSO | 25-33.33 | 127-169.46 | 7.2 | [8] [14] [9] [10] [11] |

| Chloroform | Freely soluble | N/A | 4.1 | [1] [6] |

| PBS (pH 7.2) | 10 | 50.84 | ~10 | [14] [13] |

| Ether | Very slightly soluble | <5 | 2.8 | [1] [6] |

| Ethyl Acetate | Very slightly soluble | <5 | 4.4 | [1] [6] |

Acid-Base Behavior and pKa Determination

Tolazoline exhibits strong basic properties due to the presence of the imidazoline nitrogen atoms, which can readily accept protons in aqueous solution [15] [3] [12] [16] [17] [18]. The compound's pKa values have been determined through multiple methodologies, with the strongest basic site showing pKa values ranging from 10.2 to 10.3 [15] [3] [12] [16] [17] [18]. This high pKa value classifies tolazoline as a very strong basic compound, similar to other imidazoline derivatives [12].

The experimental determination of pKa has been conducted using various approaches, including potentiometric titration and computational predictions [15] [3] [16] [18]. Chemaxon predictions indicate a pKa of 10.25 for the strongest basic site, while literature compilations report values between 10.2-10.5 [15] [3] [12] [16] [17] [18]. The slight variations in reported values likely reflect differences in ionic strength, temperature, and measurement methodologies employed in different studies [3] [16] [18].

At physiological pH (7.4), tolazoline exists predominantly in its protonated form, carrying a net positive charge [15] [12]. This ionization state significantly influences the compound's pharmacokinetic properties, membrane permeability, and biological activity [12]. The pH of a 2.5% tolazoline hydrochloride solution ranges from 4.9 to 5.3, indicating the formation of a weakly acidic solution due to the presence of the hydrochloride salt [1].

The strong basic character of tolazoline has important implications for its formulation and stability. The compound can form stable salts with various acids, with the hydrochloride salt being the most commonly used pharmaceutical form due to its enhanced water solubility and crystalline stability [1] [6]. The basic nature also makes tolazoline susceptible to degradation under strongly alkaline conditions, necessitating careful pH control during manufacturing and storage [1].

| Parameter | Value | Method/Conditions | References |

|---|---|---|---|

| pKa (Strongest Basic) | 10.25 | Chemaxon prediction | [15] [12] [16] [17] |

| pKa Range | 10.2-10.5 | Literature compilation | [3] [16] [18] |

| Physiological Charge | +1 | pH 7.4 | [15] [12] |

| pH (2.5% solution) | 4.9-5.3 | Hydrochloride salt | [1] |

| Dissociation Constant | 9.97 | Alternative measurement | [16] |

Partition Coefficient Analysis (LogP) and Lipophilicity

The lipophilicity of tolazoline has been extensively characterized through experimental determination and computational prediction of partition coefficients [19] [15] [20] [21] [22]. The experimental octanol/water partition coefficient (Log P) is reported as 2.65, indicating moderate lipophilicity that balances hydrophilic and lipophilic properties [19] [20] [21] [22]. This value positions tolazoline in an optimal range for oral bioavailability and membrane permeation according to Lipinski's Rule of Five [15].

Computational predictions of Log P show some variation depending on the algorithm employed. ALOGPS calculations yield a Log P of 2.05, while Chemaxon predictions provide a value of 1.20 [15] [23]. These variations reflect the inherent challenges in accurately predicting partition coefficients for ionizable compounds with complex hydrogen bonding patterns [15] [23]. The experimental value of 2.65 suggests that the compound has greater lipophilic character than predicted by some computational models [19] [21] [22].

The distribution coefficient (Log D) at physiological pH shows a dramatic shift to -1.08, reflecting the predominant ionization of tolazoline at pH 7.4 [23]. This pH-dependent partitioning behavior is critical for understanding the compound's biological distribution and membrane transport characteristics [23]. The large difference between Log P and Log D emphasizes the importance of considering ionization state when predicting in vivo behavior [23].

The polar surface area of tolazoline is calculated as 24.39 Ų, which is well below the 140 Ų threshold associated with good oral absorption [15]. Combined with the moderate Log P value, this suggests favorable absorption characteristics across biological membranes [15]. The compound's lipophilicity profile indicates it should readily cross the blood-brain barrier while maintaining sufficient aqueous solubility for systemic distribution [19] [21].

Structure-activity relationship studies have demonstrated that the lipophilicity of tolazoline is primarily determined by the benzyl substituent, while the imidazoline ring provides the necessary polar character for biological activity [20] [24]. The balance between these structural elements contributes to tolazoline's dual alpha-adrenergic antagonist and histamine agonist activities [20] [24].

| Parameter | Value | Method | Significance | References |

|---|---|---|---|---|

| Log P (experimental) | 2.65 | Octanol/water | Moderate lipophilicity | [19] [20] [21] [22] |

| Log P (ALOGPS) | 2.05 | Computational | Predicted lipophilicity | [15] |

| Log P (Chemaxon) | 1.20 | Computational | Alternative prediction | [15] [23] |

| Log D (pH 7.4) | -1.08 | Computed at physiological pH | Ionized form distribution | [23] |

| Log S | -2.1 | Solubility parameter | Aqueous solubility prediction | [15] |

| Polar Surface Area | 24.39 Ų | Computational | Membrane permeability | [15] |

| Lipophilicity Class | Moderate | Based on Log P 2.65 | Balanced hydrophilic/lipophilic | [19] [21] |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.65 (LogP)

1.5

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (99.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

C04 - Peripheral vasodilators

C04A - Peripheral vasodilators

C04AB - Imidazoline derivatives

C04AB02 - Tolazoline

M - Musculo-skeletal system

M02 - Topical products for joint and muscular pain

M02A - Topical products for joint and muscular pain

M02AX - Other topical products for joint and muscular pain

M02AX02 - Tolazoline

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Irritant

Other CAS

Wikipedia

Sunitini

Use Classification

Dates

2: Yokota S, Hikasa Y, Shimura I, Kusunose S. Effects of imidazoline and nonimidazoline alpha-adrenergic agents, including xylazine, medetomidine, yohimbine, tolazoline, and atipamezole, on aggregation of bovine and equine platelets. Am J Vet Res. 2013 Mar;74(3):395-402. doi: 10.2460/ajvr.74.3.395. PubMed PMID: 23438114.

3: Contreras CD, Ledesma AE, Zinczuk J, Brandán SA. Vibrational study of tolazoline hydrochloride by using FTIR-Raman and DFT calculations. Spectrochim Acta A Mol Biomol Spectrosc. 2011 Sep;79(5):1710-4. doi: 10.1016/j.saa.2011.05.041. Epub 2011 May 23. PubMed PMID: 21664861.

4: Mortenson JA, Robison JA. Tolazoline-induced apnea in mule deer (Odocoileus hemionus). J Zoo Wildl Med. 2011 Mar;42(1):105-7. PubMed PMID: 22946377.

5: Sommer CM, Radeleff BA. A novel approach for percutaneous treatment of massive nonocclusive mesenteric ischemia: tolazoline and glycerol trinitrate as effective local vasodilators. Catheter Cardiovasc Interv. 2009 Feb 1;73(2):152-5. doi: 10.1002/ccd.21811. PubMed PMID: 19156878.

6: Prado TM, DuBois WR, Ko JC, Mandsager RE, Morgan GL. A comparison of two combinations of xylazine-ketamine administered intramuscularly to alpacas and of reversal with tolazoline. Vet Anaesth Analg. 2008 May;35(3):201-7. doi: 10.1111/j.1467-2995.2007.00375.x. Epub 2008 Feb 18. PubMed PMID: 18282257.

7: DuBois WR, Prado TM, Ko JC, Mandsager RE, Morgan GL. A comparison of two intramuscular doses of xylazine-ketamine combination and tolazoline reversal in llamas. Vet Anaesth Analg. 2004 Apr;31(2):90-6. PubMed PMID: 15053746.

8: Nuntnarumit P, Korones SB, Yang W, Bada HS. Efficacy and safety of tolazoline for treatment of severe hypoxemia in extremely preterm infants. Pediatrics. 2002 May;109(5):852-6. PubMed PMID: 11986446.

9: Mpanduji DG, Bittegeko SB, Batamuzi EK, Mgasa MN, Shami CL. Comparison of the effects of atipamezole and tolazoline on analgesia, cardiopulmonary and rectal temperature changes induced by lumbosacral epidural injection of medetomidine in goats. Small Rumin Res. 2001 May;40(2):117-122. PubMed PMID: 11295393.

10: El Ries MA, Khalil S. Indirect atomic absorption determination of atropine, diphenhydramine, tolazoline, and levamisole based on formation of ion-associates with potassium tetraiodometrcurate. J Pharm Biomed Anal. 2001 Apr;25(1):3-7. PubMed PMID: 11274852.

11: Read MR, Duke T, Toews AR. Suspected tolazoline toxicosis in a llama. J Am Vet Med Assoc. 2000 Jan 15;216(2):227-9, 194. PubMed PMID: 10649759.

12: Paret G, Eyal O, Mayan H, Gilad E, Ben-Abraham R, Ezra D, Barzilay Z. Endotracheal tolazoline: pharmacokinetics and pharmacodynamics in dogs. Acta Paediatr. 1999 Sep;88(9):1020-3. PubMed PMID: 10519347.

13: Hercegová A, Sádecká J, Polonský J. Isotachophoretic determination of bisoprolol, clonidine, disopyramide and tolazoline in human fluids. Acta Pol Pharm. 1998 May-Jun;55(3):167-71. PubMed PMID: 9735699.

14: Lemke RP, al-Saedi SA, Belik J, Casiro O. Use of tolazoline to counteract vasospasm in peripheral arterial catheters in neonates. Acta Paediatr. 1996 Dec;85(12):1497-8. PubMed PMID: 9001665.

15: Lee TS, Hou X. Dual vasoactive effects of tolazoline on rabbit pulmonary arteries. J Cardiothorac Vasc Anesth. 1996 Apr;10(3):364-7. PubMed PMID: 8725418.

16: Curtis J, Palacino JJ, O'Neill JT. Production of pulmonary vasodilation by tolazoline, independent of nitric oxide production in neonatal lambs. J Pediatr. 1996 Jan;128(1):118-24. PubMed PMID: 8551401.

17: Cooper MJ, Zukin T. Tolazoline-assisted Doppler echocardiography confirming normal pulmonary venous return in a neonate with severe persistent pulmonary hypertension. Am J Perinatol. 1995 Sep;12(5):367-70. PubMed PMID: 8540945.

18: Welch JC, Bridson JM, Gibbs JL. Endotracheal tolazoline for severe persistent pulmonary hypertension of the newborn. Br Heart J. 1995 Jan;73(1):99-100. PubMed PMID: 7888273; PubMed Central PMCID: PMC483765.

19: Wilms G, Stockx L, Baert AL. Optimization of distal artery opacification in peripheral arteriography: comparison between nitroglycerin, tolazoline and buflomedyl. J Belge Radiol. 1993 Oct;76(5):311-3. PubMed PMID: 7907083.

20: Schranz D, Zepp F, Iversen S, Wippermann C, Huth R, Zimmer B, Jüngst BK, Oelert H. Effects of tolazoline and prostacyclin on pulmonary hypertension in infants after cardiac surgery. Crit Care Med. 1992 Sep;20(9):1243-9. PubMed PMID: 1521438.